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Pilaralisib (SAR245408) is an oral, reversible, and highly selective pan-class I phosphoinositide 3-kinase

(PI3K) inhibitor [1]. It inhibits all class I PI3K isoforms (PI3Kα, β, δ, γ) [2]. The PI3K pathway is a crucial

intracellular signaling axis that regulates cell growth, survival, and metabolism, and is frequently

dysregulated in cancer [3] [4].

Formulations and Recommended Phase II Doses

Clinical trials investigated different formulations of pilaralisib. The table below summarizes the key

formulations and established doses [5] [6] [1].

Table 1: Pilaralisib Formulations and Recommended Phase II Doses

Formulation
Recommended Phase
II Dose (RP2D)

Key Characteristics & Findings

Capsule
(Polymorph A)

600 mg once daily Maximum Tolerated Dose (MTD) established in initial
phase I trials [5].

Tablet
(Polymorph A)

400 mg once daily Provided higher systemic exposure; RP2D based on
pharmacokinetic data matching exposure of 600 mg

capsule [5].
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Formulation
Recommended Phase
II Dose (RP2D)

Key Characteristics & Findings

Tablet
(Polymorph E)

600 mg once daily A more thermodynamically stable form; exposure was

similar to 400 mg Tablet-A and 600 mg Capsule-A [6].

Clinical Efficacy and Safety Profile

Pilaralisib was evaluated as a monotherapy and in combination with standard chemotherapy. The overall

efficacy in solid tumors was modest.

Table 2: Summary of Efficacy from Key Clinical Trials in Solid Tumors

Study
Population

Regimen
Best Overall Response
(RECIST)

Progression-Free Survival
(Median)

| Advanced Solid Tumors (N=22) [5] | Pilaralisib Tablet (100-600 mg QD) | PR: 11.1% (2/18) SD: 33.3%

(6/18) PD: 55.6% (10/18) | 1.9 months | | Advanced Solid Tumors (N=58) [7] | Pilaralisib +

Paclitaxel/Carboplatin | PR: 13.5% (7/52) SD: 48.1% (25/52) | 3.2 months | | Advanced/Recurrent

Endometrial Carcinoma (N=67) [1] | Pilaralisib (600 mg Capsule or 400 mg Tablet QD) | ORR: 6% (4/67)

(2 CRs, 2 PRs) | Not specified |

Safety Profile: The most common treatment-related adverse events (AEs) across studies were

consistent with the known class effects of PI3K inhibitors [5] [7]. These included:
Gastrointestinal toxicities: Diarrhea, nausea, vomiting.

Metabolic effects: Hyperglycemia.
General disorders: Fatigue, decreased appetite.

Dermatological effects: Rash.
Combination Therapy: The addition of pilaralisib to paclitaxel and carboplatin did not appear to

enhance antitumor activity beyond what would be expected from chemotherapy alone, and this
combination is no longer being investigated in solid tumors [7].

Detailed Experimental Protocols
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Phase I Monotherapy Trial Design

This protocol outlines the design used to establish the safety and recommended phase II dose of pilaralisib

tablets [5].

Objective: Primary endpoints were to determine the Maximum Tolerated Dose (MTD) and safety

profile. Secondary and exploratory endpoints included pharmacokinetics, pharmacodynamics, and
efficacy [5].

Patient Population: Adults (≥18 years) with histologically confirmed metastatic or unresectable solid
tumors. ECOG performance status ≤2. Excluded patients previously treated with a PI3K inhibitor [5].

Study Design:
Dosing: Oral pilaralisib tablets once daily at doses ranging from 100 mg to 600 mg in

continuous 28-day cycles.
Dose-Limiting Toxicity (DLT) Evaluation Window: The first 28-day cycle.

Tumor Assessment: Tumor response was evaluated using RECIST 1.0 criteria [5].
Key Assessments:

Safety: Continuous monitoring of adverse events, graded according to NCI CTCAE v3.0.
Pharmacokinetics (PK): Serial blood sampling to determine peak plasma concentration

(C~max~) and area under the curve (AUC).
Efficacy: Tumor imaging performed at baseline and at regular intervals thereafter, with

responses confirmed by repeat assessment no less than 4 weeks later [5] [8].

RECIST 1.0 Response Evaluation Criteria

The Response Evaluation Criteria in Solid Tumors (RECIST) is a standardized system to define tumor

response in clinical trials. Below are the core definitions for RECIST 1.0 [8].

Table 3: RECIST 1.0 Response Criteria Definitions

Response
Category

Definition for Target Lesions
Definition for Non-Target
Lesions

Complete
Response (CR)

Disappearance of all target lesions. Disappearance of all non-target

lesions and normalization of
tumor marker levels.
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Response
Category

Definition for Target Lesions
Definition for Non-Target
Lesions

Partial
Response (PR)

≥30% decrease in the sum of the longest

diameters (LD) of target lesions, taking baseline
sum LD as reference.

Persistence of one or more non-

target lesion(s) or maintained
elevation of tumor markers.

Stable Disease
(SD)

Neither sufficient shrinkage to qualify as PR nor
sufficient increase to qualify as PD.

Progressive
Disease (PD)

≥20% increase in the sum of the LD of target
lesions, taking the smallest sum LD recorded

since treatment started, or appearance of new
lesions.

Unequivocal progression of
existing non-target lesions or

appearance of new lesions.

Best Overall Response: This is determined from the start of treatment until disease progression,
integrating responses in both target and non-target lesions. CR or PR must be confirmed by a repeat

assessment at least 4 weeks after criteria are first met [8].

Pharmacodynamic Biomarker Analysis

This protocol describes biomarker analyses performed in clinical trials to assess the pharmacodynamic

impact of pilaralisib on its target pathway [5] [7].

Objective: To demonstrate evidence of PI3K pathway inhibition in patient tissue.

Methodology:
Tumor Biopsies: Paired tumor biopsies (pre-treatment and on-treatment) were collected from a

subset of patients.
Immunohistochemistry (IHC): Tissue sections were stained using specific antibodies (e.g.,

anti-pAKT, anti-pS6) to detect changes in phosphorylation levels of key PI3K pathway
components [7].

Digital Droplet PCR (ddPCR): Used to analyze formalin-fixed, paraffin-embedded (FFPE)
tumor tissue for copy number alterations in a 12-gene panel (including PIK3CA, EGFR, MET) to

explore potential biomarkers of response [5].
Outcome: In the combination study, serial tumor biopsies from two patients showed moderate

inhibition of the PI3K pathway (e.g., 67-76% reduction in pAKT) and the MAPK pathway [7].
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Pilaralisib Mechanism of Action and Signaling Pathway

The diagram below illustrates the PI3K/AKT/mTOR signaling pathway and the mechanism of pilaralisib.
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Pilaralisib is a reversible ATP-competitive inhibitor that targets the catalytic subunit of class I PI3Ks. It

inhibits the conversion of PIP2 to PIP3, thereby preventing the downstream activation of AKT and

mTORC1, key drivers of cellular proliferation and survival [1] [4]. This mechanism was the rationale for its

investigation in cancers with frequent PI3K pathway activation, such as endometrial carcinoma [1].

Conclusion for Researchers

Clinical data indicates that pilaralisib monotherapy, while tolerable, demonstrated only modest antitumor

activity in advanced solid tumors. Its development in oncology has been discontinued. The compiled

protocols for RECIST evaluation and pharmacodynamic analysis remain valuable for the clinical

development of other targeted agents, particularly PI3K pathway inhibitors. Future efforts in this field are

focused on developing inhibitors with greater selectivity, exploring combination strategies to overcome

resistance, and identifying robust biomarkers to select patients most likely to benefit from therapy [4] [9].

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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